molecular formula C7H10O2 B120033 (3E)-4-methoxyhexa-3,5-dien-2-one CAS No. 140171-39-7

(3E)-4-methoxyhexa-3,5-dien-2-one

Cat. No.: B120033
CAS No.: 140171-39-7
M. Wt: 126.15 g/mol
InChI Key: HFNWTRLPTKAVEF-FNORWQNLSA-N
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Description

(3E)-4-Methoxyhexa-3,5-dien-2-one is a conjugated dienone characterized by a six-carbon backbone with double bonds at positions 3 (E-configuration) and 5, a ketone group at position 2, and a methoxy substituent at position 4. Its conjugated system allows for resonance stabilization, while the methoxy group influences electron distribution and reactivity .

Properties

CAS No.

140171-39-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(3E)-4-methoxyhexa-3,5-dien-2-one

InChI

InChI=1S/C7H10O2/c1-4-7(9-3)5-6(2)8/h4-5H,1H2,2-3H3/b7-5+

InChI Key

HFNWTRLPTKAVEF-FNORWQNLSA-N

SMILES

CC(=O)C=C(C=C)OC

Isomeric SMILES

CC(=O)/C=C(\C=C)/OC

Canonical SMILES

CC(=O)C=C(C=C)OC

Synonyms

3,5-Hexadien-2-one, 4-methoxy-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Dienone Systems

Compound Name Substituents/Functional Groups Molecular Formula Key Features Source/Reference
(3E)-4-Methoxyhexa-3,5-dien-2-one 4-OCH₃ C₇H₁₀O₂ Electron-donating methoxy enhances resonance stabilization. Target Compound
Hispolon 4-OH, 6-(3,4-dihydroxyphenyl) C₁₂H₁₀O₄ Bioactive phenolic structure; hydroxyl groups increase polarity.
(3E,5E)-6-Furan-2-ylhexa-3,5-dien-2-one 6-Furyl C₁₀H₁₀O₂ Aromatic furan substituent introduces π-π interaction potential.
(3E,5E)-5-Methyl-6-(4-nitrophenyl)hexa-3,5-dien-2-one 5-CH₃, 6-NO₂C₆H₄ C₁₃H₁₁NO₃ Nitro group (electron-withdrawing) reduces electron density at dienone.
(E)-1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one 6,6-bis(4-OCH₃C₆H₄), 2-CF₃ C₂₀H₁₆F₃O₃ Trifluoromethyl and methoxyphenyl groups enhance lipophilicity and stability.

Key Observations :

  • Electron-Donating vs. In contrast, nitro () and trifluoromethyl () groups reduce electron density, favoring electrophilic interactions .
  • Biological Activity: Hispolon () exhibits bioactivity due to phenolic hydroxyls, while Trichoderma-derived analogs (e.g., compounds 189–190 in ) show moderate antibacterial activity, suggesting substituents influence bioactivity .

Spectroscopic and Analytical Data

  • NMR Trends: Methoxy groups resonate at δH 3.30–3.40 ppm (e.g., compound 2 in ), consistent with the target compound’s expected signals. Conjugated dienones show characteristic ketone carbonyl signals at δC 190–210 ppm (e.g., Hispolon at δC 198.2 ppm) .
  • IR Spectroscopy : Stretching frequencies for α,β-unsaturated ketones (1650–1750 cm⁻¹) are common across analogs, while nitro groups (1520 cm⁻¹) and trifluoromethyl (1100–1200 cm⁻¹) introduce distinct peaks .

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